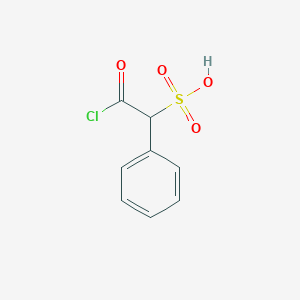![molecular formula C11H14O5S B8754181 Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- CAS No. 71283-66-4](/img/structure/B8754181.png)
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- is a chiral compound with the molecular formula C11H14O5S and a molecular weight of 258.29 g/mol . It is known for its optical activity, where the (S) configuration indicates its ability to rotate plane-polarized light in a specific direction . This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- typically involves organic synthesis techniques. One common method includes the reaction of 2-hydroxypropanoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful selection of reactants, solvents, and catalysts to optimize yield and purity. Temperature control and reaction time are critical factors in ensuring the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used[][3].
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions[][3].
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: Propanoic acid and methanol.
Oxidation: Products vary based on the extent of oxidation[][3].
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)- involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s chiral nature also plays a role in its interactions with biological molecules, potentially leading to different effects based on its stereochemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, ®-: The ®-enantiomer of the compound.
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester: An ester with an ethyl group instead of a methyl group.
Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, butyl ester: An ester with a butyl group.
Uniqueness
The (S)-enantiomer of Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester is unique due to its specific optical activity and potential biological effects. Its chiral nature allows for selective interactions with other chiral molecules, making it valuable in asymmetric synthesis and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
71283-66-4 |
|---|---|
Molekularformel |
C11H14O5S |
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
methyl (2S)-2-(4-methylphenyl)sulfonyloxypropanoate |
InChI |
InChI=1S/C11H14O5S/c1-8-4-6-10(7-5-8)17(13,14)16-9(2)11(12)15-3/h4-7,9H,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
ATFXADBXZLGFJY-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B8754202.png)

